Technical Whitepaper: Ethyl 1-formylcyclopentane-1-carboxylate (CAS 21744-91-2)
Technical Whitepaper: Ethyl 1-formylcyclopentane-1-carboxylate (CAS 21744-91-2)
Executive Summary
In modern medicinal chemistry and drug development, the demand for conformationally restricted, spirocyclic, and highly functionalized building blocks has surged. Ethyl 1-formylcyclopentane-1-carboxylate (CAS 21744-91-2) serves as a premier gem-disubstituted bifunctional intermediate. Featuring both an electrophilic aldehyde and a stable ethyl ester anchored to a rigid cyclopentane core, this compound provides orthogonal reactivity. This whitepaper details the physicochemical profiling, mechanistic synthesis, and downstream applications of this critical intermediate, designed to guide researchers in its optimal utilization for complex molecule construction.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical parameters of CAS 21744-91-2 is essential for predicting its behavior in both synthetic workflows and biological environments. The geminal substitution at the C1 position of the cyclopentane ring induces a localized steric bulk that dictates the trajectory of incoming nucleophiles, a critical factor when designing stereoselective transformations.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Validation |
| Chemical Name | Ethyl 1-formylcyclopentane-1-carboxylate | Sigma-Aldrich |
| CAS Number | 21744-91-2 | Sigma-Aldrich |
| Molecular Formula | C9H14O3 | Biosynth[1] |
| Molecular Weight | 170.21 g/mol | Biosynth[1] |
| Monoisotopic Mass | 170.0937 Da | PubChemLite[2] |
| Predicted XLogP | 1.5 | PubChemLite[2] |
| Physical State | Liquid (at standard conditions) | Sigma-Aldrich |
| Recommended Storage | 4 °C (to prevent auto-oxidation) | Biosynth[1] |
Synthetic Methodology: α-Formylation Protocol
The most robust and scalable method for generating ethyl 1-formylcyclopentane-1-carboxylate is the electrophilic α-formylation of ethyl cyclopentanecarboxylate (CAS 5453-85-0)[3]. As a Senior Application Scientist, I emphasize that the success of this protocol relies entirely on strict temperature control and the exclusion of moisture to manage the highly reactive lithium enolate intermediate.
Step-by-Step Experimental Workflow
Objective: Synthesize CAS 21744-91-2 via kinetic enolization and subsequent electrophilic trapping.
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System Preparation: Flame-dry a Schlenk flask under an argon atmosphere.
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Causality: Lithium diisopropylamide (LDA) and the resulting enolate are highly sensitive to protic sources. Trace moisture will prematurely quench the enolate, drastically reducing the yield ().
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Kinetic Enolization: Dissolve ethyl cyclopentanecarboxylate (1.0 equiv) in anhydrous THF (0.5 M). Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add LDA (1.1 equiv) dropwise over 15 minutes.
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Causality: The use of a bulky, non-nucleophilic base (LDA) at -78 °C ensures quantitative kinetic deprotonation. The low temperature is critical to suppress the competing Claisen condensation (self-condensation of the ester).
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Electrophilic Addition: After stirring for 1 hour at -78 °C, add ethyl formate (1.5 equiv) dropwise.
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Causality: Ethyl formate serves as the formylating agent. Utilizing an ethyl ester matches the leaving group (ethoxide) with the starting material's ester moiety, preventing unwanted transesterification products.
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Reaction Quench & Workup: Allow the reaction to stir for 2 hours, slowly warming to -20 °C. Quench the reaction by adding saturated aqueous NH₄Cl.
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Causality: A mild, slightly acidic quench protonates the tetrahedral intermediate, triggering its collapse to the desired aldehyde without hydrolyzing the primary ethyl ester.
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Self-Validation Checkpoint: Extract the aqueous layer with ethyl acetate. The protocol is self-validating via Thin Layer Chromatography (TLC): complete consumption of the starting ester can be confirmed when the new product spot stains intensely with 2,4-Dinitrophenylhydrazine (2,4-DNPH), verifying the successful installation of the aldehyde group.
Figure 1: Mechanistic workflow for the α-formylation of ethyl cyclopentanecarboxylate.
Divergent Downstream Applications in Medicinal Chemistry
The true value of ethyl 1-formylcyclopentane-1-carboxylate lies in its capacity to act as a linchpin for complex molecular architectures. The β -aldehydo ester motif is a privileged scaffold for generating diverse libraries of bioactive compounds.
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Spirocyclic Heterocycles: Condensation of the aldehyde and ester moieties with binucleophiles (e.g., substituted hydrazines) directly yields spiro-pyrazolones. These rigid, three-dimensional structures are highly sought after in kinase inhibitor design to improve target specificity and metabolic stability.
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Conformationally Restricted Amino Acids: Through reductive amination of the formyl group followed by saponification of the ethyl ester, researchers can synthesize 1-aminocyclopentanecarboxylic acid derivatives. These unnatural amino acids are incorporated into peptide drugs to lock them into specific secondary structures (like α -helices or β -turns), thereby enhancing proteolytic resistance.
Figure 2: Divergent downstream applications of CAS 21744-91-2 in medicinal chemistry.
Handling, Safety, and Regulatory Compliance
As with all reactive aldehydes, proper safety protocols must be strictly enforced. According to standard GHS classifications, ethyl 1-formylcyclopentane-1-carboxylate is classified as a skin irritant (H315) and an eye irritant (H319),[4]. Furthermore, it exhibits specific target organ toxicity upon single exposure, leading to respiratory irritation (H335) and potential drowsiness or dizziness (H336)[4].
Operational Directives:
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PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
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Ventilation: All manipulations, especially during the purification of the liquid product, must be conducted within a certified chemical fume hood to mitigate inhalation risks.
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Storage: Store the compound in a tightly sealed, amber glass container under an inert atmosphere (argon/nitrogen) at 4 °C[1] to prevent auto-oxidation of the aldehyde to the corresponding carboxylic acid.
References
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Ethyl 1-formylcyclopentane-1-carboxylate (C9H14O3) - CID 20460412 Source: PubChem / PubChemLite URL:[Link]
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ethyl 1-formylcyclopentane-1-carboxylate — Chemical Substance Information Source: NextSDS URL:[Link]
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March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: Wiley URL:[Link]
